molecular formula C23H26O7 B13143880 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione CAS No. 104549-31-7

1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione

Cat. No.: B13143880
CAS No.: 104549-31-7
M. Wt: 414.4 g/mol
InChI Key: ZKLLKVHVASAOCF-UHFFFAOYSA-N
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Description

1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is an organic compound that features an anthracene core substituted with a tetraoxatridecan-13-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2,5,8,11-tetraoxatridecan-13-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The tetraoxatridecan-13-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core and tetraoxatridecan-13-yloxy group. These interactions can affect various pathways, including electron transfer processes and molecular recognition events.

Comparison with Similar Compounds

  • 2,5,8,11-Tetraoxatridecan-13-amine
  • 2,5,8,11-Tetraoxatridecan-13-yl laurate
  • 4-(2,5,8,11-Tetraoxatridecan-13-yloxy)benzoyl chloride

Uniqueness: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both an anthracene core and a tetraoxatridecan-13-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

104549-31-7

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C23H26O7/c1-26-9-10-27-11-12-28-13-14-29-15-16-30-20-8-4-7-19-21(20)23(25)18-6-3-2-5-17(18)22(19)24/h2-8H,9-16H2,1H3

InChI Key

ZKLLKVHVASAOCF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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